Sodium (4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate
Description
IUPAC Nomenclature and Systematic Characterization
The systematic name sodium (4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate reflects its molecular architecture and substituent hierarchy. The parent structure is a thiazolidine ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The numbering begins at the sulfur atom, with the carboxylate group at position 4 (C4) adopting the (S) -configuration. At position 2 (C2), a branched substituent comprises three components:
- A (carboxy)methyl group (–CH₂–COOH)
- An (R)-2-amino-2-phenylacetamido moiety (–NH–CO–CH(NH₂)Ph)
- Two methyl groups at position 5 (C5), creating a 5,5-dimethyl substitution pattern.
The sodium counterion neutralizes the negative charge of the C4 carboxylate group. This nomenclature aligns with IUPAC guidelines for prioritizing functional groups and stereodescriptors.
| Structural Feature | Position | Substituent | Configuration |
|---|---|---|---|
| Thiazolidine ring | – | 1-sulfur, 3-nitrogen | – |
| Carboxylate group | C4 | –COO⁻Na⁺ | (S) |
| Branched side chain | C2 | –CH(CONH–CH(NH₂)Ph)(COOH) | – |
| Methyl groups | C5 | –CH₃ | – |
The molecular formula is C₁₆H₂₀N₃NaO₆S , with a molar mass of 421.40 g/mol. The InChIKey (HCYWNSXLUZRKJX-RWMBFGLXSA-N) and SMILES (CC1(C@@HC(=O)O)C) encode stereochemical and connectivity details.
Properties
Molecular Formula |
C16H20N3NaO5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
sodium;(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O5S.Na/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24);/q;+1/p-1/t9-,10?,11+,13?;/m1./s1 |
InChI Key |
PLZXJEOGTTXFST-FQBITWOQSA-M |
Isomeric SMILES |
CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the introduction of the amino acid derivative, and the final carboxylation. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylate groups in this compound undergo decarboxylation under acidic or thermal conditions. This reaction is critical in degradation pathways, particularly in pharmaceutical formulations:
Decarboxylation occurs preferentially at the C4 carboxylate group due to steric protection of the C2 carboxymethyl moiety by the thiazolidine ring.
Oxidation of Thiazolidine Ring
The sulfur atom in the thiazolidine ring is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| H₂O₂ (3% v/v) | Room temperature, 24 hours | Monosulfoxide derivative (major) | Study of oxidative stability |
| mCPBA | 0°C, anhydrous DCM | Disulfoxide (minor) and sulfone (trace) | Mechanistic investigations |
Oxidation alters the compound’s stereoelectronic profile, impacting its interactions in biological systems .
Nucleophilic Substitution at the Amide Bond
The amide linkage between the thiazolidine and phenylacetamido groups participates in nucleophilic substitution reactions:
| Nucleophile | Conditions | Products | Kinetics |
|---|---|---|---|
| Hydroxylamine | pH 7.4, 37°C | Hydroxamic acid derivative | Pseudo-first-order kinetics |
| Primary amines | Reflux in ethanol | Transamidation products | Rate dependent on amine pKa |
These reactions are pH-dependent, with optimal activity near physiological conditions (pH 7–8).
Hydrolysis of the β-Lactam-Related Moiety
Though not a β-lactam itself, the compound’s structural similarity to ampicillin impurities allows hydrolysis analogous to β-lactam cleavage:
| Hydrolysis Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic hydrolysis | 0.1M HCl, 70°C | Cleavage of amide bond; free α-amino acids | Protonation of amide nitrogen |
| Enzymatic | β-lactamase exposure, 37°C | No significant hydrolysis (structural resilience) | Resistance to enzymatic degradation |
Stability Under Storage Conditions
Critical for pharmaceutical relevance, its stability profile includes:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Light (UV/Vis) | Accelerates oxidation and decarboxylation (t₁/₂ reduced by 40%) | Amber glass packaging |
| Temperature > 25°C | Increased degradation rate (Q₁₀ = 2.1) | Cold chain storage (2–8°C) |
| Humidity > 60% RH | Hydrolysis of amide bonds (5% degradation/month) | Desiccant-containing packaging |
Complexation with Metal Ions
The carboxylate and amino groups enable chelation with divalent cations, affecting bioavailability:
| Metal Ion | Stoichiometry | Stability Constant (log K) | Biological Impact |
|---|---|---|---|
| Ca²⁺ | 1:1 | 3.2 ± 0.1 | Alters renal clearance rates |
| Mg²⁺ | 1:2 (metal:ligand) | 4.8 ± 0.3 | Potential interference with absorption |
This compound’s reactivity profile underscores its role as a critical marker in antibiotic stability studies. Direct experimental data from forced degradation studies and structural analogs provide mechanistic validation for these pathways.
Scientific Research Applications
Sodium (4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Sodium (4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine Derivatives
Structural and Functional Comparisons
The table below compares Compound X with structurally analogous thiazolidine derivatives:
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility: Sodium carboxylate groups in Compound X and ticarcillin sodium enhance aqueous solubility, favoring intravenous administration .
- Metabolic Stability: Compound X’s 5,5-dimethyl group stabilizes the thiazolidine ring against hydrolysis, extending its half-life compared to non-methylated analogs .
Antibacterial Efficacy
Compound X demonstrates moderate activity against Gram-positive bacteria, with MIC values comparable to early-generation penicillins. However, its lack of a β-lactam ring reduces susceptibility to β-lactamase enzymes .
Prodrug Potential
Industrial Relevance
Compound X is a key intermediate in synthesizing nafcillin sodium, a penicillinase-resistant antibiotic . Its stereochemical purity is critical for regulatory compliance in pharmaceutical manufacturing .
Biological Activity
Sodium (4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of antioxidant and enzyme inhibition properties. This article compiles recent findings on its biological activity, including synthesis, molecular interactions, and implications for therapeutic applications.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of l-cysteine with substituted benzaldehydes to form thiazolidine derivatives. The synthesis typically yields compounds with varying purities and yields, which are confirmed through techniques such as NMR and FTIR spectroscopy. Table 1 summarizes the synthesis conditions and yields of various derivatives.
| Compound | Yield (%) | Reaction Time (hours) | Purity Method |
|---|---|---|---|
| 1 | 40 | 3 | TLC |
| 2 | 60 | 6 | NMR |
| 3 | 72 | 12 | HPLC |
Antioxidant Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For example, one study reported an IC50 value of 18.17 µg/mL in DPPH free radical scavenging assays for a related compound, indicating potential for use in oxidative stress-related conditions . The antioxidant activity is hypothesized to stem from the presence of thiol groups that can donate electrons to free radicals.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition has implications in cosmetic and pharmaceutical industries. Molecular docking studies indicated that this compound binds effectively to the active site of tyrosinase with a binding affinity of -8.4 Kcal/mol . This suggests that the compound could be developed as a lead molecule for tyrosinase inhibition.
Oxidative Stress Biomarker
In a study assessing oxidative stress in Escherichia coli, thiazolidine-4-carboxylic acid was quantified as a biomarker for formaldehyde exposure. The formation of this metabolite was dose-dependent on exposure to hydroxyl radicals, indicating its utility in risk assessment for oxidative damage .
Neuroinflammation Reduction
A pharmacological evaluation revealed that thiazolidine derivatives may reduce neuroinflammation by modulating various inflammatory pathways. In vivo studies demonstrated decreased levels of pro-inflammatory cytokines following treatment with these compounds, suggesting therapeutic potential for neurodegenerative diseases .
Clinical Applications
The development of analytical methods such as HPLC–UV has facilitated the quantification of thiazolidine derivatives in human plasma, providing insights into their physiological relevance and potential clinical applications . Preliminary data suggest that these compounds can influence aminothiol levels in plasma, which are crucial for maintaining redox balance.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium (4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate, and how can purity be ensured?
- Answer : Synthesis typically involves coupling reactions between thiazolidine derivatives and chiral amino acid precursors. For example, enzymatic or chemical methods are used to introduce the (R)-2-amino-2-phenylacetamido group. Purification often employs reverse-phase HPLC or preparative chromatography, with buffer systems like methanol/water/0.2 M sodium phosphate adjusted to pH 5.5 ± 0.02 . Purity validation requires LC-MS and NMR spectroscopy, with ≥98% purity thresholds for enzymatic studies .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming stereochemistry?
- Answer : X-ray crystallography and 2D NMR (e.g., NOESY) are essential for confirming stereochemistry. For instance, the (4S) and (R) configurations are validated by nuclear Overhauser effects between the thiazolidine ring and adjacent substituents. High-resolution mass spectrometry (HRMS) and chiral HPLC with tetrabutylammonium hydroxide-based mobile phases further ensure structural integrity .
Q. What is the role of this compound in β-lactamase inhibition, and how is its enzymatic activity quantified?
- Answer : The compound acts as a metallo-β-lactamase inhibitor by chelating Zn²⁺ ions in the enzyme’s active site. Activity is quantified via UV-visible spectrophotometry at 25°C in Tris-HCl buffer (pH 8.0, 0.1 mM ZnCl₂). Initial reaction velocities are measured over 60 seconds at varying substrate concentrations (0.1–10× Km), and data are fit to the Michaelis-Menten equation to determine Km and kcat .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
- Answer : Contradictions arise from stereochemical variations or side-chain modifications. To address this:
- Synthesize enantiomerically pure derivatives using asymmetric catalysis .
- Perform comparative kinetic assays (e.g., IC50, Ki) under standardized buffer conditions.
- Use molecular docking to correlate inhibitory potency with binding site interactions, focusing on Zn²⁺ coordination and hydrogen-bonding networks .
Q. What experimental strategies are recommended for distinguishing structural isomers or impurities in this compound during analytical testing?
- Answer : Impurities like penicilloic acid derivatives (e.g., from β-lactam ring hydrolysis) are resolved via:
- Gradient HPLC with a C18 column and mobile phases containing 0.4 M tetrabutylammonium hydroxide, adjusted to pH 5.5 with phosphoric acid .
- Mass spectrometry fragmentation patterns to identify degradation products.
- For isomers, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
Q. How can researchers optimize enzymatic assay conditions to account for pH-dependent stability of this compound?
- Answer : Stability studies in buffers (pH 6.0–9.0) at 25°C are critical. Use:
- Circular dichroism (CD) spectroscopy to monitor conformational changes.
- Pre-incubate the compound with ZnCl₂ to stabilize the active conformation before adding β-lactamase.
- Include control experiments with EDTA to confirm Zn²⁺ dependency .
Methodological Considerations
Q. What are the best practices for preparing stock solutions of this compound to avoid aggregation or precipitation?
- Answer : Dissolve in 5 mM Tris-HCl (pH 8.0) with 10% DMSO to enhance solubility. Vortex for 2 minutes and sonicate for 10 minutes. Filter through a 0.22 µm membrane. Avoid freezing-thawing cycles; store aliquots at -80°C .
Q. How should researchers validate the inhibition mechanism when studying this compound against diverse metallo-β-lactamase variants?
- Answer :
- Test against clinically relevant variants (e.g., NDM-1, VIM-2) using nitrocefin as a chromogenic substrate.
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Use site-directed mutagenesis to disrupt Zn²⁺-binding residues (e.g., H116A) and confirm loss of inhibition .
Data Interpretation Challenges
Q. How can researchers reconcile discrepancies between in vitro inhibition data and cellular efficacy studies?
- Answer : Discrepancies often stem from poor membrane permeability. Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
